molecular formula C14H20O5 B1624838 Methyl 4-(2,2-diethoxyethoxy)benzoate CAS No. 93749-47-4

Methyl 4-(2,2-diethoxyethoxy)benzoate

Cat. No. B1624838
Key on ui cas rn: 93749-47-4
M. Wt: 268.3 g/mol
InChI Key: XSRLBZFGEQXSLU-UHFFFAOYSA-N
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Patent
US07777041B2

Procedure details

A mixture containing 10 g of methyl 4-hydroxybenzoate and 22.71 g of K2CO3 in 100 ml of THF is heated at 100° C. for 5 min and cooled to room temperature, 15.54 g of 2-bromo-1,1-diethoxyethane are added and the mixture is stirred for 2 hours at room temperature and then for 32 hours at 100° C., and is allowed to return to room temperature. The inorganic material is filtered off and then rinsed with DMF. The filtrate is evaporated and then taken up in DCM, washed with water (3 times) and then with saturated NaCl solution, dried over MgSO4 and evaporated. 16.68 g of the expected compound (greater than the theoretical mass) are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
22.71 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:19][CH:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23]>C1COCC1>[CH2:22]([O:21][CH:20]([O:24][CH2:25][CH3:26])[CH2:19][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
22.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.54 g
Type
reactant
Smiles
BrCC(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WAIT
Type
WAIT
Details
for 32 hours at 100° C.
Duration
32 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
FILTRATION
Type
FILTRATION
Details
The inorganic material is filtered off
WASH
Type
WASH
Details
rinsed with DMF
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
WASH
Type
WASH
Details
washed with water (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated NaCl solution, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C(=O)OC)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.68 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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